molecular formula C4H5Cl2NS B1273700 4-(Chloromethyl)thiazole hydrochloride CAS No. 7709-58-2

4-(Chloromethyl)thiazole hydrochloride

Cat. No.: B1273700
CAS No.: 7709-58-2
M. Wt: 170.06 g/mol
InChI Key: NVTBASMQHFMANH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiazole hydrochloride is an organic compound with the chemical formula C4H4ClNS·HCl. It is a colorless or yellowish crystalline solid with a pungent odor. This compound is highly soluble in water but has low solubility in organic solvents . It is primarily used as an intermediate in chemical synthesis and has applications in various fields, including medicine and bioorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)thiazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)thiazole hydrochloride involves its interaction with nucleophiles, leading to the formation of substituted thiazole derivatives. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

4-(Chloromethyl)thiazole hydrochloride can be compared with other similar compounds, such as:

  • 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride
  • 2-(Chloromethyl)-1,3-thiazole hydrochloride
  • 5-(Chloromethyl)-1,3-thiazole hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group at the 4-position of the thiazole ring. This positioning allows for selective nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTBASMQHFMANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376874
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7709-58-2
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 4-(Chloromethyl)thiazole hydrochloride significantly affect Glutathione Reductase activity in Saccharomyces cerevisiae?

A1: The research indicates that increasing concentrations of this compound (ACT) did not significantly alter Glutathione Reductase (GR) activity in Saccharomyces cerevisiae []. While slight fluctuations in GR activity were observed at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05, n = 3) [].

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